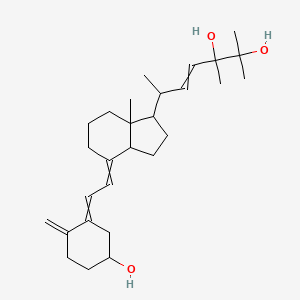

24, 25-Dihydroxy VD2

Beschreibung

Eigenschaften

IUPAC Name |

6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of 24,25-Dihydroxyvitamin D2 in Cartilage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1,25-dihydroxyvitamin D3 is widely recognized as the most biologically active metabolite of vitamin D, emerging research has illuminated the significant and distinct roles of other vitamin D metabolites. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) has garnered increasing attention for its specific effects on cartilage biology. This technical guide provides a comprehensive overview of the current understanding of the biological role of 24,25(OH)₂D₂ in cartilage, with a focus on its molecular mechanisms, cellular effects, and potential therapeutic implications. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of rheumatology, orthopedics, and endocrinology.

Effects of 24,25-Dihydroxyvitamin D2 on Chondrocyte Physiology

24,25(OH)₂D₂ exerts a specific and potent influence on chondrocytes, the resident cells of cartilage. Its effects are particularly prominent in resting zone (RC) chondrocytes, the less mature chondrocytes found in the growth plate, suggesting a crucial role in chondrocyte differentiation and the maintenance of cartilage homeostasis.

Chondrocyte Proliferation and Differentiation

24,25(OH)₂D₂ has been shown to promote the differentiation of resting zone chondrocytes into a more mature phenotype characteristic of growth zone (GC) chondrocytes. This maturational effect is a key aspect of its function in endochondral ossification, the process by which cartilage is replaced by bone during development.

Extracellular Matrix Synthesis

A primary function of chondrocytes is the synthesis and maintenance of the extracellular matrix (ECM), which is primarily composed of proteoglycans and collagens. 24,25(OH)₂D₂ has been demonstrated to stimulate the synthesis of key ECM components, thereby contributing to the structural integrity of cartilage.

Quantitative Data on the Effects of 24,25-Dihydroxyvitamin D2 on Cartilage

The following tables summarize the quantitative data from various in vitro studies investigating the effects of 24,25(OH)₂D₂ on chondrocyte function.

| Parameter Measured | Cell Type | 24,25(OH)₂D₂ Concentration | Observed Effect | Reference |

| DNA Synthesis ([³H]thymidine incorporation) | Resting Zone Chondrocytes | 10⁻⁷ M | Inhibition | [1] |

| Alkaline Phosphatase Specific Activity | Resting Zone Chondrocytes | 10⁻⁷ M | Stimulation | [2][3] |

| Proteoglycan Synthesis (³⁵SO₄ incorporation) | Resting Zone Chondrocytes | 10⁻⁷ M | Stimulation | [2] |

| Collagen Synthesis ([³H]proline incorporation) | Resting Zone Chondrocytes | 10⁻⁷ M | Stimulation | [2] |

| Protein Kinase C (PKC) Activity | Resting Zone Chondrocytes | 10⁻⁸ - 10⁻⁷ M | Significant stimulation at 90-360 min | |

| Phospholipase D (PLD) Activity | Resting Zone Chondrocytes | Not specified | Stimulation within 3 min | |

| MAPK (ERK1/2) Activation | Resting Zone Chondrocytes | Dose-dependent | Stimulation, greatest at 90 min |

| Parameter | 24,25(OH)₂D₂ Treatment | Fold Change | Reference |

| DNA Synthesis | 12 nM for 24h | 2-fold increase | |

| Protein Synthesis | 12 nM for 24h | 2.4-fold increase | |

| Ornithine Decarboxylase Activity | 12 nM for 24h | 2.0-fold increase |

Signaling Pathways of 24,25-Dihydroxyvitamin D2 in Cartilage

24,25(OH)₂D₂ mediates its effects on chondrocytes through a distinct signaling pathway that is initiated at the cell membrane and is independent of the classical nuclear vitamin D receptor (VDR) pathway utilized by 1,25-dihydroxyvitamin D3.

Membrane-Associated Signaling Cascade

The signaling cascade is initiated by the binding of 24,25(OH)₂D₂ to a specific, yet to be fully characterized, membrane receptor on resting zone chondrocytes. This binding event triggers a rapid, non-genomic response involving the activation of Phospholipase D (PLD), specifically the PLD2 isoform. The activation of PLD leads to the production of diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC). Activated PKC then phosphorylates and activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The activation of the MAPK/ERK pathway ultimately leads to changes in gene expression that drive the observed effects on chondrocyte differentiation and matrix synthesis.

References

The Discovery and Historical Perspective of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant, yet historically overshadowed, metabolite of vitamin D2. While much of the focus in vitamin D research has been on the hormonally active form, 1,25-dihydroxyvitamin D, and the major circulating form, 25-hydroxyvitamin D, the role and significance of 24,25(OH)₂D₂ are increasingly being recognized. This document delves into the discovery of this metabolite, its historical context within the broader understanding of vitamin D metabolism, and its evolving biological significance. We present quantitative data, detailed experimental protocols, and visualizations of its metabolic pathway to serve as a valuable resource for the scientific community.

Discovery and Historical Context

The journey to understanding 24,25(OH)₂D₂ is intrinsically linked to the broader history of vitamin D research. The initial focus of early 20th-century research was on the discovery of vitamin D itself as the curative agent for rickets.[1][2][3][4] It wasn't until the mid-20th century that the focus shifted to the metabolic activation of vitamin D. The concept that vitamin D required metabolic conversion to become biologically active was a pivotal moment in endocrinology.[3]

The first step in this activation pathway was identified as the conversion of vitamin D in the liver to 25-hydroxyvitamin D (25(OH)D), the major circulating form of the vitamin. Subsequently, the kidneys were identified as the primary site for the production of the hormonally active form, 1α,25-dihydroxyvitamin D (1,25(OH)₂D), through the action of the enzyme 1α-hydroxylase (CYP27B1).

The discovery of 24,25-dihydroxyvitamin D₃ (the vitamin D₃ analogue) in 1972 by the laboratory of Hector DeLuca and Michael F. Holick marked another significant milestone. This was followed by the identification of 24,25-dihydroxyvitamin D₂. Initially, this metabolite was considered to be an inactive product of a catabolic pathway destined for excretion, a mechanism to prevent vitamin D toxicity. The enzyme responsible for this conversion is the 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), which is induced by 1,25(OH)₂D as part of a negative feedback loop to regulate its own levels.

However, subsequent research has begun to challenge the notion of 24,25(OH)₂D₂ as a mere inactive byproduct. Studies have suggested potential biological roles in bone and cartilage, particularly in fracture healing and maintaining cartilage homeostasis. This has led to a renewed interest in this once-overlooked metabolite.

Quantitative Data

Table 1: Serum Concentrations of 24,25-Dihydroxyvitamin D in Human Subjects

| Population | Mean Concentration (ng/mL) | Key Findings | Reference |

| Healthy Adults | 1 to 10 | Concentrations are typically in the ng/mL range. | |

| Chronic Kidney Disease (eGFR ≥60) | 3.6 | Concentrations decrease with declining kidney function. | |

| Chronic Kidney Disease (eGFR 45-59) | 3.2 | A clear trend of lower levels with lower eGFR is observed. | |

| Chronic Kidney Disease (eGFR 30-44) | 2.6 | ||

| Chronic Kidney Disease (eGFR 15-29) | 2.6 | ||

| Chronic Kidney Disease (eGFR <15) | 1.7 | Demonstrates a significant reduction in the most severe stage of CKD. |

Table 2: Relative Binding Affinities of Vitamin D Metabolites

| Metabolite | Relative Binding Affinity vs. 1,25(OH)₂D₃ (for VDR) | Notes | Reference |

| 1,25-dihydroxyvitamin D₂ | Equal | Shows comparable affinity to the vitamin D receptor. | |

| 24(R),25-dihydroxyvitamin D₂ | 1.7 times less potent than 24(R),25(OH)₂D₃ (for rat serum DBP) | Exhibits lower affinity for the vitamin D binding protein compared to its D₃ counterpart. | |

| 1,25-dihydroxyvitamin D₂ | 1.3 times less potent than 1,25(OH)₂D₃ (for chick intestinal VDR) | Slightly lower affinity for the vitamin D receptor in this model. |

Experimental Protocols

Quantification of 24,25-Dihydroxyvitamin D₂ in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of vitamin D metabolites due to its high sensitivity and specificity.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of serum, add an internal standard solution containing a known concentration of deuterated 24,25(OH)₂D₂.

-

Perform protein precipitation by adding a solution of zinc sulfate in methanol. Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform liquid-liquid extraction by adding an organic solvent (e.g., hexane/ethyl acetate). Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper organic layer containing the vitamin D metabolites.

-

Evaporate the solvent to dryness under a stream of nitrogen.

3.1.2. Derivatization (Optional but Recommended for Enhanced Sensitivity)

-

Reconstitute the dried extract in a solution of a derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD.

-

Incubate the mixture to allow the derivatization reaction to complete. This step improves ionization efficiency and assay sensitivity.

3.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for 24,25(OH)₂D₂ and monitoring for a specific product ion after fragmentation.

-

Precursor Ion (m/z): This will depend on the derivatization agent used, if any.

-

Product Ion (m/z): A characteristic fragment ion is selected for quantification.

-

-

Quantification: The concentration of 24,25(OH)₂D₂ in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.

-

Signaling and Metabolic Pathways

While a classical, well-defined signaling cascade for 24,25(OH)₂D₂ remains to be fully elucidated, its position within the vitamin D metabolic pathway is well-established. The following diagram illustrates this pathway.

References

- 1. Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple method for the isolation of vitamin D metabolites from plasma extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2 in the Kidney: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and metabolism of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in the kidney. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are focused on vitamin D metabolism and its implications in health and disease, particularly in the context of renal function.

Introduction

The kidney plays a pivotal role in maintaining mineral homeostasis through the tightly regulated metabolism of vitamin D. While the conversion of 25-hydroxyvitamin D (25(OH)D) to the hormonally active 1,25-dihydroxyvitamin D (1,25(OH)₂D) is a well-characterized renal process, the synthesis of other vitamin D metabolites, such as 24,25(OH)₂D₂, is also of significant physiological importance. 24,25(OH)₂D₂ is a major catabolite of 25-hydroxyvitamin D₂ (25(OH)D₂) and its production is a key step in the inactivation pathway of vitamin D. This guide will delve into the core aspects of 24,25(OH)₂D₂ synthesis and metabolism within the renal environment.

The Central Role of CYP24A1

The synthesis of 24,25(OH)₂D₂ in the kidney is primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase , encoded by the CYP24A1 gene [1][2][3][4][5]. This enzyme is a member of the cytochrome P450 superfamily and is responsible for the hydroxylation of both 25(OH)D and 1,25(OH)₂D at the C-24 position, initiating their catabolism. While much of the literature focuses on vitamin D3 metabolites, CYP24A1 also hydroxylates vitamin D2 derivatives.

The expression and activity of CYP24A1 are tightly regulated to maintain vitamin D homeostasis. Key regulators include:

-

1,25-dihydroxyvitamin D (1,25(OH)₂D): The active form of vitamin D, 1,25(OH)₂D, upregulates the expression of CYP24A1, creating a negative feedback loop to control its own levels and promote the catabolism of its precursor, 25(OH)D.

-

Parathyroid Hormone (PTH): PTH suppresses the expression of CYP24A1. When calcium levels are low, PTH is secreted to stimulate the production of 1,25(OH)₂D by upregulating the 1α-hydroxylase (CYP27B1) and simultaneously downregulating the catabolic enzyme CYP24A1.

-

Fibroblast Growth Factor 23 (FGF-23): FGF-23, a hormone primarily produced by osteocytes, induces the expression of CYP24A1, thereby promoting the degradation of vitamin D metabolites.

-

Calcium and Phosphorus: Elevated serum calcium and phosphorus levels can also induce the activity of the 24-hydroxylase.

Quantitative Data on 24,25-Dihydroxyvitamin D

The circulating concentration of 24,25(OH)₂D is a valuable biomarker for assessing vitamin D catabolism. Its levels are significantly altered in conditions such as chronic kidney disease (CKD).

| Parameter | Healthy Individuals | Chronic Kidney Disease (CKD) Patients | Reference |

| Serum 24,25(OH)₂D Concentration | 1-10 ng/mL | Significantly lower, decreasing with eGFR. Mean values can range from 3.6 ng/mL (eGFR ≥60) down to 1.7 ng/mL (eGFR <15). | |

| Ratio of 25(OH)D to 24,25(OH)₂D | Typically < 25 | Can be elevated, especially in cases of CYP24A1 mutations. Ratios between 25 and 80 may indicate low vitamin D or heterozygous mutations, while ratios > 80 are suggestive of biallelic CYP24A1 mutations. |

Signaling and Metabolic Pathways

The synthesis and metabolism of 24,25(OH)₂D₂ in the kidney is an integral part of the overall vitamin D endocrine system.

Experimental Protocols

Quantification of 24,25(OH)₂D₂ in Serum/Plasma by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific measurement of 24,25(OH)₂D₂ using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials and Reagents

-

24,25(OH)₂D₂ analytical standard

-

Deuterated internal standard (e.g., d6-24,25(OH)₂D₃)

-

Acetonitrile, methanol, water, ethyl acetate (LC-MS grade)

-

Zinc sulfate solution (0.2 M)

-

Hydrochloric acid (0.1 M)

-

Derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

5.1.2. Sample Preparation

-

Aliquoting and Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of the deuterated internal standard.

-

Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate and 450 µL of methanol. Vortex thoroughly.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction (Optional, for increased purity): Add an immiscible organic solvent (e.g., hexane), vortex, and collect the organic layer. Repeat the extraction.

-

Evaporation: Dry the extracted sample under a stream of nitrogen.

-

Derivatization (Optional, to enhance ionization efficiency): Reconstitute the dried extract in a solution of the derivatizing agent in an appropriate solvent (e.g., ethyl acetate) and incubate.

-

Final Reconstitution: Dry the derivatized sample and reconstitute in the mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile (both typically containing a small amount of formic acid or ammonium formate) to separate 24,25(OH)₂D₂ from other metabolites.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

5.1.4. Data Analysis

-

Construct a calibration curve using known concentrations of the analytical standard.

-

Determine the concentration of 24,25(OH)₂D₂ in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro 24-Hydroxylase Activity Assay in Kidney Homogenates

This assay measures the enzymatic activity of CYP24A1 in kidney tissue.

5.2.1. Materials and Reagents

-

Kidney tissue from experimental animals (e.g., vitamin D-deficient chickens or rodents)

-

Tritiated 25-hydroxyvitamin D₂ ([³H]25(OH)D₂)

-

Homogenization buffer (e.g., phosphate buffer with sucrose and EDTA)

-

Cofactors: NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase

-

Scintillation cocktail and counter

-

HPLC system with a radioactivity detector

5.2.2. Experimental Procedure

-

Preparation of Kidney Homogenate: Homogenize fresh or frozen kidney tissue in ice-cold homogenization buffer. Centrifuge at a low speed to remove cellular debris. The supernatant will contain the mitochondrial fraction with CYP24A1.

-

Incubation: In a reaction tube, combine the kidney homogenate, [³H]25(OH)D₂, and the cofactor regenerating system. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the phases. Collect the organic phase containing the vitamin D metabolites.

-

Analysis:

-

HPLC with Radioactivity Detection: Dry the organic extract, reconstitute in mobile phase, and inject onto an HPLC system equipped with a radioactivity detector. Identify and quantify the peak corresponding to [³H]24,25(OH)₂D₂.

-

Thin-Layer Chromatography (TLC) with Autoradiography (alternative): Spot the extract on a TLC plate, develop the chromatogram, and expose it to X-ray film to visualize the radiolabeled metabolites.

-

5.2.3. Data Analysis

-

Calculate the amount of [³H]24,25(OH)₂D₂ produced per unit of protein per unit of time to determine the specific activity of the 24-hydroxylase.

Experimental Workflows

Conclusion

The synthesis and metabolism of 24,25(OH)₂D₂ in the kidney, orchestrated by CYP24A1, is a critical component of vitamin D homeostasis. Understanding the regulation of this pathway and having robust methods for the quantification of its metabolites and enzymatic activity are essential for research into the physiological roles of different vitamin D forms and for the development of therapeutic strategies targeting the vitamin D endocrine system, particularly in the context of renal disease. This guide provides a foundational framework for researchers and drug development professionals to navigate this complex area of renal physiology.

References

- 1. CYP24A1-deficient mice as a tool to uncover a biological activity for vitamin D metabolites hydroxylated at position 24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP24A1 - Wikipedia [en.wikipedia.org]

- 4. CYP24A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 24,25-Dihydroxyvitamin D Signaling in Chondrocytes

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The vast majority of scientific literature on the effects of 24,25-dihydroxyvitamin D in chondrocytes focuses on the Vitamin D3 metabolite, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃). Data specifically investigating the Vitamin D2 metabolite, 24,25-dihydroxyergocalciferol (24,25(OH)₂D₂), in this context is scarce. Therefore, this guide will detail the signaling pathways and effects of the extensively studied 24,25(OH)₂D₃, which is the primary metabolite involved in cartilage physiology.

Introduction

24,25-dihydroxyvitamin D₃ [24,25(OH)₂D₃] is a significant metabolite of Vitamin D₃, playing a crucial role in skeletal development and cartilage homeostasis. Unlike its more famous counterpart, 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃], which primarily regulates systemic calcium levels, 24,25(OH)₂D₃ exerts direct effects on chondrocytes, particularly within the growth plate. It is locally produced by chondrocytes and acts in an autocrine and endocrine fashion to regulate their maturation and function.[1][2] This metabolite is especially critical for the resting zone chondrocytes, guiding them through the endochondral ossification pathway.[2][3] This guide provides an in-depth overview of the known signaling pathways, quantitative effects, and experimental methodologies related to 24,25(OH)₂D₃ action in chondrocytes.

Core Signaling Pathways in Resting Zone Chondrocytes

The signaling of 24,25(OH)₂D₃ in resting zone (RC) chondrocytes is predominantly mediated through rapid, non-genomic pathways initiated at the cell membrane. This is distinct from the classical nuclear receptor-mediated genomic actions of other steroid hormones.

Primary PKC-MAPK Signaling Cascade

The principal pathway involves the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[2]

-

Receptor Binding: 24R,25(OH)₂D₃ binds with high specificity to a putative membrane-associated receptor on RC chondrocytes.

-

Phospholipase D Activation: This binding activates Phospholipase D-2 (PLD2), which hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. Phosphatidic acid is then converted to diacylglycerol (DAG).

-

PKC Activation: DAG acts as a second messenger to activate specific isoforms of Protein Kinase C, primarily PKCα, without requiring its translocation to the plasma membrane.

-

MAPK (ERK1/2) Activation: Activated PKCα then phosphorylates and activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK pathway.

-

Cellular Response: The activated MAPK pathway leads to downstream genomic events, including the regulation of genes involved in cell proliferation ([³H]thymidine incorporation) and extracellular matrix synthesis ([³⁵S]sulfate incorporation).

Modulation of Phospholipase A₂ and Prostaglandin Synthesis

24,25(OH)₂D₃ also influences chondrocyte function by modulating the activity of Phospholipase A₂ (PLA₂) and subsequent prostaglandin production.

-

PLA₂ Inhibition: In resting zone chondrocytes, 24,25(OH)₂D₃ inhibits the activity of PLA₂.

-

Reduced Arachidonic Acid: This inhibition decreases the release of arachidonic acid from membrane phospholipids.

-

Decreased Prostaglandin E₂ (PGE₂): With less available substrate, the production of prostaglandins like PGE₂ via cyclooxygenase (COX) enzymes is reduced.

-

Feedback Loop Modulation: Since PGE₂ can act as a negative feedback regulator on PKC, the reduction in PGE₂ levels by 24,25(OH)₂D₃ effectively removes this inhibitory signal, thereby sustaining the PKC-mediated response.

Quantitative Data Presentation

The effects of 24,25(OH)₂D₃ on chondrocytes have been quantified in various studies. The tables below summarize key findings.

Table 1: Effects of 24,25(OH)₂D₃ on Chondrocyte Proliferation and Metabolism

| Parameter | Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| [³H]Thymidine Incorporation (DNA Synthesis) | Embryonic Chick Skeletal Mesenchyme | 12 nM | 24 h | 2-fold increase | |

| [³H]Leucine Incorporation (Protein Synthesis) | Embryonic Chick Skeletal Mesenchyme | 12 nM | Not specified | 2.4-fold increase | |

| Ornithine Decarboxylase (ODC) Activity | Embryonic Chick Skeletal Mesenchyme | 12 nM | Not specified | 2.0-fold increase |

| MAPK (ERK1/2) Specific Activity | Rat Resting Zone Chondrocytes | 10⁻⁷ M | 90 min | Peak stimulation (~1.5x control) | |

Table 2: Effects of 24,25(OH)₂D₃ on Extracellular Matrix (ECM) and Mineralization

| Parameter | Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Sulfate Incorporation into Proteoglycans | Cartilage Cells in Culture | Not specified | Not specified | Stimulation | |

| Mineral (Ca²⁺, Pi) Deposition | Growth Plate Chondrocytes | 0.10 - 10 nM | > 1 week | 20-50% increase | |

| Calcium Ion Efflux | Rat Resting Zone Chondrocytes | 10⁻⁷ - 10⁻⁶ M | 1 - 6 min | Inhibition |

| Chondrocyte Maturation | Rat Resting Zone Chondrocytes | 10⁻⁷ M | 36 - 120 h | Induces differentiation to a 1,25(OH)₂D₃-responsive phenotype | |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of 24,25(OH)₂D₃ on chondrocytes.

Chondrocyte Culture and Treatment

-

Cell Source: Chondrocytes are typically isolated from the costochondral junctions of young rats (e.g., Sprague-Dawley) or from embryonic chick skeletal mesenchyme. Resting zone (RC) and growth zone (GC) chondrocytes are separated by sequential enzymatic digestion.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere. For specific experiments, serum-free media may be used to eliminate confounding factors.

-

Treatment: Once cultures reach a desired confluency (e.g., 80%), the medium is replaced with fresh medium containing 24,25(OH)₂D₃ at the desired concentrations (typically ranging from 10⁻⁹ M to 10⁻⁷ M) or a vehicle control (e.g., ethanol).

Chondrocyte Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Plate chondrocytes in 96-well plates and culture until sub-confluent.

-

Treatment: Treat cells with various concentrations of 24,25(OH)₂D₃ or vehicle control for a specified period (e.g., 24 hours).

-

Radiolabeling: Add [³H]thymidine (e.g., 1 µCi/well) to each well for the final 4-6 hours of the treatment period.

-

Harvesting: Aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells and harvest the DNA onto a filter mat using a cell harvester.

-

Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis.

Protein Kinase C (PKC) Activity Assay

This assay measures the enzymatic activity of PKC in cell lysates.

-

Cell Culture and Treatment: Culture chondrocytes to confluency in 60mm dishes. Treat with 24,25(OH)₂D₃ for short durations (e.g., 0-30 minutes).

-

Cell Lysis: Rapidly wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

PKC Immunoprecipitation (Optional): Specific PKC isoforms (e.g., PKCα) can be immunoprecipitated from the lysate using a specific antibody.

-

Kinase Reaction: Incubate the cell lysate or immunoprecipitate with a reaction mixture containing a specific PKC substrate (e.g., a synthetic peptide), ATP, and [γ-³²P]ATP.

-

Quantification: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter. Activity is expressed as picomoles of phosphate transferred per minute per milligram of protein.

Conclusion

24,25-dihydroxyvitamin D₃ is a key regulator of chondrocyte physiology, particularly in the resting zone of the growth plate. Its actions are primarily mediated by a rapid, membrane-initiated signaling cascade involving PLD, PKCα, and the ERK/MAPK pathway. This leads to the promotion of chondrocyte proliferation and matrix synthesis. Furthermore, by modulating the PLA₂ pathway, it fine-tunes the cellular response. These specific actions highlight the importance of 24,25(OH)₂D₃ in the orderly progression of chondrocyte differentiation and the process of endochondral ossification, marking it as a critical factor in cartilage development and homeostasis.

References

- 1. The in vitro production and activity of 24, 25-dihydroxycholecalciferol in cartilage and calvarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of 24,25-Dihydroxyvitamin D2 on Calcium Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physiological effects of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) on calcium homeostasis. While much of the research on vitamin D has historically focused on its active hormonal form, 1,25-dihydroxyvitamin D (calcitriol), emerging evidence suggests that other metabolites, including 24,25(OH)₂D₂, play significant, albeit less potent, roles in regulating mineral balance. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes the intricate signaling pathways involved. A notable portion of the available research has been conducted on the vitamin D3 metabolite, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃). Due to the limited specific data on the D2 form, this guide will primarily present the findings related to 24,25(OH)₂D₃ as a surrogate, with the acknowledgment that while the physiological effects are likely similar, subtle differences in metabolism and potency may exist.

Introduction: The Vitamin D Endocrine System

The vitamin D endocrine system is a critical regulator of calcium and phosphate homeostasis, essential for numerous physiological processes, most notably bone mineralization. Vitamin D, obtained from dietary sources (as ergocalciferol or D₂) or synthesized in the skin upon exposure to ultraviolet B radiation (as cholecalciferol or D₃), undergoes a two-step hydroxylation process to become biologically active. The first hydroxylation occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status. The second hydroxylation, occurring primarily in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce the hormonally active 1,25-dihydroxyvitamin D (1,25(OH)₂D).

However, the metabolic pathway of vitamin D is not limited to activation. The enzyme 24-hydroxylase (CYP24A1) plays a crucial role in the catabolism of both 25(OH)D and 1,25(OH)₂D, leading to the production of 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,24,25-trihydroxyvitamin D, respectively. For many years, 24,25(OH)₂D was considered an inactive byproduct. However, accumulating evidence suggests that it possesses biological activities of its own, particularly in the realms of bone formation and the fine-tuning of calcium homeostasis.

This guide will delve into the specific physiological effects of 24,25(OH)₂D₂, focusing on its impact on intestinal calcium absorption, bone metabolism, and the regulation of parathyroid hormone (PTH).

Quantitative Effects of 24,25-Dihydroxyvitamin D on Calcium Homeostasis

The following tables summarize the quantitative data from key in vivo studies investigating the effects of 24,25-dihydroxyvitamin D administration on various parameters of calcium homeostasis. It is important to note that these studies primarily utilized the D3 form of the metabolite.

Table 1: Effects of 24,25-Dihydroxyvitamin D₃ on Serum and Urine Calcium

| Study Population | Intervention | Duration | Serum Calcium Change | Urinary Calcium Change | Reference |

| Vitamin D-deficient, azotemic rats | 65 pmol/day 24,25(OH)₂D₃ (intraperitoneal) | 10 days | Corrected hypocalcemia | Not reported | [1] |

| Vitamin D-deficient, azotemic rats | 130 pmol/day 24,25(OH)₂D₃ (intraperitoneal) | 10 days | Induced mild hypercalcemia | Not reported | [1] |

| Rats with hydrocortisone-induced hypercorticoidism | High-dose 24,25(OH)₂D₃ | Not specified | Increased | Not reported | [2] |

| Patients with chronic renal failure | 10 µ g/day 24,25(OH)₂D₃ (oral) | 3 months | No significant change in plasma ionized calcium | Not reported | [3] |

| Normal humans and patients with mineral metabolism disorders | 1-10 µ g/day 24,25(OH)₂D₃ (oral) | Not specified | Did not increase plasma calcium | Did not increase urinary calcium | [4] |

Table 2: Effects of 24,25-Dihydroxyvitamin D₃ on Intestinal Calcium and Phosphate Absorption

| Study Population | Intervention | Duration | Fractional Calcium Absorption Change | Fractional Phosphate Absorption Change | Reference |

| Patients with chronic renal failure | 10 µ g/day 24,25(OH)₂D₃ (oral) | 3 months | Small but significant increment (p < 0.01) | Small but significant increment (p < 0.05) | |

| Normal humans and patients with mineral metabolism disorders | 1-10 µ g/day 24,25(OH)₂D₃ (oral) | Not specified | Increased | Not reported | |

| Vitamin D-deficient chicks | 2 nmoles 24R,25(OH)₂D₃ | Single dose | Significantly stimulated | Not reported |

Table 3: Effects of 24,25-Dihydroxyvitamin D₃ on Bone Metabolism

| Study Population | Intervention | Duration | Key Findings on Bone | Reference |

| Vitamin D-deficient, azotemic rats | 65 and 130 pmol/day 24,25(OH)₂D₃ (intraperitoneal) | 10 days | Reduced osteoid width and area; Increased rates of osteoid maturation and initial mineralization. | |

| Rats with hydrocortisone-induced hypercorticoidism | High-dose 24,25(OH)₂D₃ | Not specified | Distinctly increased bone tissue density and calcium/phosphorus content. | |

| Vitamin D-deficient chicks | < 130 nmoles 24R,25(OH)₂D₃ or 24S,25(OH)₂D₃ | Single dose | No significant effect on bone calcium mobilization. |

Table 4: Effects of 24,25-Dihydroxyvitamin D₃ on Parathyroid Hormone (PTH)

| Study Population | Intervention | Duration | Serum PTH Change | Reference |

| Patients with chronic renal failure | 10 µ g/day 24,25(OH)₂D₃ (oral) | 3 months | Significant fall in immunoreactive PTH (p < 0.05) | |

| Normal humans and patients with pseudohypoparathyroidism type I | PTH infusion | Acute | No consistent response of 24,25(OH)₂D levels |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of 24,25-dihydroxyvitamin D.

Animal Studies

-

Study in Vitamin D-deficient, Azotemic Rats:

-

Animal Model: Vitamin D-deficient, azotemic rats. Azotemia was likely induced to mimic conditions of chronic kidney disease.

-

Intervention: Daily intraperitoneal administration of 24,25(OH)₂D₃ at doses of 65 pmol or 130 pmol for 10 days. A vehicle-treated control group was also included.

-

Outcome Measures: Bone formation, mineralization, and resorption were measured. Serum calcium levels were also monitored.

-

Reference:

-

-

Study in Rats with Hydrocortisone-Induced Hypercorticoidism:

-

Animal Model: Rats treated with hydrocortisone to induce a state of hypercorticoidism and associated bone loss.

-

Intervention: Administration of a high dose of 24,25(OH)₂D₃. The exact dose and duration were not specified in the abstract. A comparison was made with the administration of 1,25(OH)₂D₃ and a combination of both metabolites.

-

Outcome Measures: Phosphorus-calcium metabolism and the state of bone tissue were assessed. Bone tissue density and calcium/phosphorus content were measured.

-

Reference:

-

-

Study in Vitamin D-deficient Chicks:

-

Animal Model: Vitamin D-deficient chicks.

-

Intervention: A single dose of 24R,25(OH)₂D₃ or 24S,25(OH)₂D₃ was administered to measure acute effects on intestinal calcium transport and bone calcium mobilization. For chronic effects, chicks received daily oral doses of 32.5, 325, or 1,625 pmoles of 24R,25(OH)₂D₃ for 4 weeks.

-

Outcome Measures: Intestinal calcium transport, bone calcium mobilization, growth, serum calcium, bone ash, renal 25-hydroxycholecalciferol-1-hydroxylase activity, and intestinal vitamin D-dependent calcium-binding protein levels.

-

Reference:

-

Human Studies

-

Study in Patients with Chronic Renal Failure:

-

Study Design: A crossover study involving 12 patients with chronic renal failure requiring dialysis.

-

Intervention: Patients were treated with either 10 µg of 24,25(OH)₂D₃ daily or a placebo for 3 months, after which the treatments were crossed over for another 3 months.

-

Outcome Measures: Fractional rates of intestinal absorption of calcium and phosphate were measured using a combined radioisotope test. Plasma ionized calcium, plasma phosphate, and immunoreactive PTH levels were also determined.

-

Reference:

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which 24,25(OH)₂D₂ exerts its effects on calcium homeostasis are not as well-defined as those for 1,25(OH)₂D. However, based on available research, several potential mechanisms can be proposed.

Vitamin D Metabolism and Regulation

The production of 24,25(OH)₂D is a key step in vitamin D catabolism, regulated by the enzyme CYP24A1. The expression of CYP24A1 is, in turn, regulated by 1,25(OH)₂D and PTH, forming a feedback loop.

Potential Signaling in Target Tissues

While 24,25(OH)₂D has a much lower affinity for the vitamin D receptor (VDR) compared to 1,25(OH)₂D, it is still possible that some of its effects are mediated through the VDR, especially at higher concentrations. Alternatively, a distinct receptor for 24,25(OH)₂D may exist, although this has not been definitively identified.

The following diagram illustrates a hypothetical workflow for investigating the signaling pathway of 24,25(OH)₂D₂ in an intestinal cell line.

Discussion and Future Directions

The available evidence, primarily from studies on 24,25(OH)₂D₃, suggests that this metabolite is not merely an inactive catabolite but possesses distinct biological activities related to calcium homeostasis. It appears to have a modest effect on increasing intestinal calcium and phosphate absorption and may play a role in suppressing PTH secretion, particularly in conditions of renal impairment. Its effects on bone are complex, with evidence suggesting a role in the maturation and mineralization of osteoid.

A critical gap in the current understanding is the lack of specific research on 24,25-dihydroxyvitamin D2. Future research should focus on directly comparing the physiological effects of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ to elucidate any differences in their potency and metabolic fate. Furthermore, the identification and characterization of a specific receptor for 24,25(OH)₂D, if one exists, would be a major breakthrough in understanding its mechanism of action.

For drug development professionals, the potential of 24,25(OH)₂D₂ and its analogs as therapeutic agents warrants further investigation. Its modest calcemic activity, coupled with its potential to suppress PTH and promote bone mineralization, could offer a favorable safety profile for the treatment of certain metabolic bone diseases, particularly in patients with chronic kidney disease.

Conclusion

References

- 1. Effect of 24,25-dihydroxycholecalciferol on calcium absorption in proximal small intestine in uraemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol on calcium homeostasis in rats treated with hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 4. Is 24,25-dihydroxycholecalciferol a calcium-regulating hormone in man? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Nuances of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While extensive research has illuminated the roles of vitamin D3 and its active metabolite, 1,25-dihydroxyvitamin D3, the precise molecular mechanisms of other vitamin D metabolites, such as 24,25-dihydroxyvitamin D2, remain a subject of ongoing investigation. This technical guide synthesizes the current understanding of 24,25-dihydroxyvitamin D2's action at the molecular level, drawing upon available data and parallels with its more studied D3 counterpart.

Core Concepts: Genomic and Non-Genomic Pathways

Vitamin D metabolites exert their effects through two primary pathways:

-

Genomic Pathway: This classical pathway involves the binding of the vitamin D metabolite to the nuclear Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.

-

Non-Genomic Pathway: These are rapid cellular responses that do not involve gene transcription. They are initiated by the binding of vitamin D metabolites to a putative membrane-associated VDR, leading to the activation of intracellular signaling cascades.

Quantitative Data Summary

The available quantitative data for 24,25-dihydroxyvitamin D2 is limited. The following table summarizes key comparative binding information. It is important to note that much of the data is in comparison to the D3 metabolites.

| Compound | Assay | System | Relative Potency/Affinity | Reference |

| 24(R),25-Dihydroxyvitamin D2 | Competitive Protein Binding Assay | Rat serum binding proteins | 1.7 times less potent than 24(R),25-(OH)2D3 in displacing [3H]25(OH)D3 | [1] |

| 1,25-Dihydroxyvitamin D2 | Competitive Protein Binding Assay | Chick intestinal binding receptor | 1.3 times less potent than 1,25-(OH)2D3 in displacing [3H]1,25-(OH)2D3 | [1] |

| 1,25-Dihydroxyvitamin D2 | Competitive Binding Assay | In vitro kidney homogenate | Slightly less efficient (77%) in binding compared to 1,25-(OH)2D3 | [2] |

Signaling Pathways

Direct evidence for the signaling pathways of 24,25-dihydroxyvitamin D2 is scarce. However, research on 24,25-dihydroxyvitamin D3 in chondrocytes provides a plausible model for its non-genomic actions. This pathway is initiated at the cell membrane and involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade.

Studies on the D3 form suggest that in resting zone chondrocytes, 24,25(OH)2D3 activates PKC through a phospholipase D (PLD)-mediated mechanism. This in turn stimulates the MAPK pathway, specifically ERK1/2, leading to downstream cellular responses such as proliferation and differentiation.[3][4]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of 24,25-dihydroxyvitamin D2 to the Vitamin D Receptor (VDR).

Objective: To determine the inhibitory constant (Ki) of 24,25-dihydroxyvitamin D2 for the VDR.

Materials:

-

Receptor Source: Recombinant VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [3H]-1,25-dihydroxyvitamin D3.

-

Test Compound: 24,25-dihydroxyvitamin D2 at various concentrations.

-

Unlabeled Competitor: Unlabeled 1,25-dihydroxyvitamin D3 for determining non-specific binding.

-

Assay Buffer: e.g., Tris-HCl buffer with additives.

-

Separation Method: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Incubation: Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound (24,25-dihydroxyvitamin D2) or unlabeled competitor.

-

Separation: Separate the bound from free radioligand using hydroxylapatite or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of target genes (e.g., SOX9, COL2A1, AGG) in chondrocytes following treatment with 24,25-dihydroxyvitamin D2.

Objective: To quantify the dose-dependent effect of 24,25-dihydroxyvitamin D2 on the expression of chondrocyte-specific genes.

Materials:

-

Cell Culture: Primary chondrocytes or a suitable chondrocyte cell line.

-

Treatment: 24,25-dihydroxyvitamin D2 at various concentrations.

-

RNA Isolation Kit.

-

Reverse Transcription Kit.

-

qPCR Master Mix (e.g., SYBR Green).

-

Primers for target genes (SOX9, COL2A1, AGG) and a housekeeping gene (e.g., GAPDH).

-

Real-Time PCR System.

Procedure:

-

Cell Treatment: Treat chondrocytes with different concentrations of 24,25-dihydroxyvitamin D2 for a specified time.

-

RNA Isolation: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA).

-

qPCR: Perform qPCR using the cDNA, specific primers, and qPCR master mix.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.

Conclusion

The molecular mechanism of action of 24,25-dihydroxyvitamin D2 is an area that requires further dedicated research. While it is understood to be a metabolite of vitamin D2, its specific biological roles and the signaling pathways it modulates are not well-defined. Current evidence, largely extrapolated from studies on its D3 analog, suggests potential roles in cartilage and bone metabolism through non-genomic signaling pathways involving PKC and MAPK. Future research should focus on obtaining direct quantitative data on the binding affinities and dose-response effects of 24,25-dihydroxyvitamin D2 to fully elucidate its physiological significance and therapeutic potential.

References

- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of 24R,25-(OH)(2)D(3) on protein kinase C activity in chondrocytes is mediated by phospholipase D whereas the effect of 1alpha,25-(OH)(2)D(3) is mediated by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of 24,25-Dihydroxyvitamin D2 in Cellular Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a major metabolite of vitamin D₂, has long been considered an inactive catabolite. However, emerging evidence suggests it plays a significant, nuanced role in regulating cellular proliferation and differentiation, particularly in skeletal tissues. This technical guide provides an in-depth analysis of the current understanding of 24,25(OH)₂D₂'s functions, focusing on its impact on chondrocytes and mesenchymal stem cells. It details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating this metabolite. This document aims to serve as a critical resource for scientists and drug development professionals exploring the therapeutic potential of 24,25(OH)₂D₂ in bone and cartilage regeneration and other cellular processes.

Introduction

Vitamin D metabolism is a complex process yielding a suite of bioactive molecules that regulate a wide array of physiological functions. While 1,25-dihydroxyvitamin D (1,25(OH)₂D) is recognized as the most hormonally active form, the biological significance of other metabolites is an area of active investigation. Among these, 24,25-dihydroxyvitamin D₂ has garnered increasing interest for its potential regulatory roles in cellular fate. This guide synthesizes the current knowledge on the effects of 24,25(OH)₂D₂ on cellular differentiation and proliferation, providing a foundational resource for further research and development.

Metabolism of 24,25-Dihydroxyvitamin D2

Vitamin D₂ (ergocalciferol) is hydroxylated in the liver to form 25-hydroxyvitamin D₂ (25(OH)D₂). Subsequently, in the kidney and other tissues, 25(OH)D₂ can be further hydroxylated by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) to yield 24,25-dihydroxyvitamin D₂. The expression and activity of CYP24A1 are tightly regulated by factors such as 1,25(OH)₂D, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23), highlighting the intricate control of vitamin D metabolite concentrations.

Role in Cellular Differentiation

24,25(OH)₂D₂ has demonstrated significant effects on the differentiation of various cell types, most notably chondrocytes and mesenchymal stem cells (MSCs).

Chondrocyte Differentiation

Studies have shown that 24,25(OH)₂D₂ plays a crucial role in chondrocyte maturation. Specifically, it has been observed that resting zone chondrocytes respond to 24,25(OH)₂D₃, which induces their differentiation into a phenotype characteristic of growth zone chondrocytes that are then responsive to 1,25(OH)₂D₃.[1] This suggests a sequential role for vitamin D metabolites in the regulation of endochondral ossification.

Osteoblastic Differentiation of Mesenchymal Stem Cells

24R,25-dihydroxyvitamin D3 has been shown to be fundamental for the osteoblastic differentiation of human mesenchymal stem cells (hMSCs).[2][3] It promotes this differentiation pathway by increasing alkaline phosphatase activity and enhancing calcium mineralization of the extracellular matrix.[2][3]

Role in Cellular Proliferation

The influence of 24,25(OH)₂D₂ on cellular proliferation appears to be cell-type specific and context-dependent.

Inhibition of Mesenchymal Stem Cell Proliferation

In human mesenchymal stem cells, 24R,25(OH)₂D₃ has been shown to significantly decrease proliferation. This anti-proliferative effect is observed alongside its pro-differentiative actions, suggesting a role in shifting MSCs from a proliferative state to a differentiative one.

Effects on Chondrocyte Proliferation

The effect of 24,25(OH)₂D₂ on chondrocyte proliferation is more complex. Some studies suggest that it can stimulate the proliferation of resting zone chondrocytes. For instance, one study demonstrated a 2-fold increase in [³H]thymidine incorporation in chick cartilage cultures treated with 12 nM 24R,25(OH)₂D₃.

Signaling Pathways

The cellular effects of 24,25(OH)₂D₂ are mediated through distinct signaling cascades, often in a manner that is independent of the classical vitamin D receptor (VDR) pathway associated with 1,25(OH)₂D.

Protein Kinase C (PKC) and MAPK Signaling in Chondrocytes

In resting zone chondrocytes, 24R,25(OH)₂D₃ has been shown to activate the Protein Kinase C (PKC) pathway. This activation, in turn, leads to the phosphorylation and activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2), a member of the Mitogen-Activated Protein Kinase (MAPK) family. This signaling cascade is crucial for mediating the effects of 24R,25(OH)₂D₃ on chondrocyte differentiation and proliferation.

References

- 1. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

24,25-Dihydroxyvitamin D2: A Comprehensive Technical Guide to its Role as a Catabolite of Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D2 (ergocalciferol) undergoes a series of metabolic conversions to exert its physiological effects and to be cleared from the body. A key, yet often overlooked, step in this process is the formation of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant catabolite. This technical guide provides an in-depth exploration of the enzymatic conversion of vitamin D2 to 24,25(OH)₂D₂, its subsequent metabolic fate, and the analytical methodologies for its quantification. Furthermore, it delves into the emerging evidence suggesting that 24,25(OH)₂D₂ may not be merely an inactive byproduct but may possess unique biological activities, particularly in cartilage and bone homeostasis. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways to serve as a valuable resource for researchers in the field.

The Metabolic Pathway of Vitamin D2 Catabolism

The catabolism of vitamin D2 is a critical process for maintaining vitamin D homeostasis and preventing potential toxicity from excessive levels of its active form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂). The primary enzyme responsible for the initial step in the catabolic cascade is the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2][3]

The metabolic journey begins with the conversion of vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂) in the liver. 25(OH)D₂, the major circulating form of vitamin D2, then serves as a substrate for two key renal enzymes: CYP27B1 (1α-hydroxylase) which produces the active hormone 1,25(OH)₂D₂, and CYP24A1 (24-hydroxylase) which generates 24,25(OH)₂D₂.[2][4] The formation of 24,25(OH)₂D₂ represents a crucial deactivating step, diverting the metabolic flow away from the production of the potent 1,25(OH)₂D₂.

The expression of CYP24A1 is tightly regulated. It is induced by high levels of 1,25(OH)₂D₃ and fibroblast growth factor 23 (FGF23), and suppressed by parathyroid hormone (PTH). This feedback mechanism ensures that when active vitamin D levels are sufficient, the catabolic pathway is upregulated to prevent hypercalcemia and other adverse effects.

// Node Definitions VD2 [label="Vitamin D2\n(Ergocalciferol)", fillcolor="#F1F3F4", fontcolor="#202124"]; "25OHD2" [label="25-hydroxyvitamin D2\n(25(OH)D2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "1,25(OH)2D2" [label="1,25-dihydroxyvitamin D2\n(Active Form)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "24,25(OH)2D2" [label="24,25-dihydroxyvitamin D2\n(Catabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_Metabolites [label="Further Oxidized\nInactive Metabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Invisible nodes for layout {rank=same; "1,25(OH)2D2"; "24,25(OH)2D2"}

// Edge Definitions VD2 -> "25OHD2" [label=" 25-hydroxylase (Liver)"]; "25OHD2" -> "1,25(OH)2D2" [label=" CYP27B1 (1α-hydroxylase)\n(Kidney)"]; "25OHD2" -> "24,25(OH)2D2" [label=" CYP24A1 (24-hydroxylase)\n(Kidney & other tissues)"]; "24,25(OH)2D2" -> Inactive_Metabolites [label=" Further Oxidation"]; "1,25(OH)2D2" -> Inactive_Metabolites [label=" CYP24A1"]; }

Figure 2. Experimental workflow for in vivo vitamin D2 metabolism studies.

Biological Activity and Signaling Pathways

While traditionally considered an inactive catabolite, emerging evidence suggests that 24,25-dihydroxyvitamin D may possess biological functions, particularly in the context of bone and cartilage. Studies on 24,25(OH)₂D₃ have shown that it can regulate the physiology of resting zone chondrocytes in the growth plate.

Proposed Signaling Pathway in Resting Zone Chondrocytes (based on 24,25(OH)₂D₃ studies):

24,25(OH)₂D₃ appears to exert its effects through a membrane-associated signaling pathway, distinct from the nuclear vitamin D receptor (VDR) pathway utilized by 1,25(OH)₂D₃. This non-genomic pathway is initiated by the binding of 24,25(OH)₂D₃ to a putative membrane receptor on resting zone chondrocytes. This binding event triggers a cascade of intracellular signaling events, including the activation of Protein Kinase C (PKC) via a phospholipase D (PLD)-dependent mechanism. The activation of PKC, in turn, leads to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a member of the Mitogen-Activated Protein Kinase (MAPK) family. This signaling cascade ultimately influences chondrocyte proliferation and differentiation.

dot

References

- 1. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 24,25-Dihydroxyvitamin D2 in Human Serum using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While much of the available literature focuses on its counterpart, 24,25-dihydroxyvitamin D3, this guide consolidates available information for the specific quantification of the D2 metabolite, highlighting key considerations for researchers.

Introduction

24,25-dihydroxyvitamin D₂ is a catabolite of 25-hydroxyvitamin D₂ (25(OH)D₂), formed by the action of the enzyme cytochrome P450 CYP24A1.[1] The concentration of 24,25(OH)₂D₂ in serum can serve as an indicator of vitamin D catabolic status.[1] Accurate measurement of this metabolite is crucial for a comprehensive understanding of vitamin D metabolism and its role in various physiological and pathological processes. LC-MS/MS has emerged as the preferred method for the quantification of vitamin D metabolites due to its high sensitivity and specificity.[2]

Experimental Protocols

This section details the methodologies for sample preparation, LC separation, and MS/MS detection of 24,25(OH)₂D₂ in human serum.

Protocol 1: Liquid-Liquid Extraction with Derivatization

This protocol is adapted from methods developed for the simultaneous analysis of multiple vitamin D metabolites.[3][4]

1. Sample Preparation

-

Materials:

-

Human serum samples

-

Internal Standard (IS): d₆-24,25(OH)₂D₃ (Note: A specific deuterated standard for 24,25(OH)₂D₂ is ideal but may not be commercially available. d₆-24,25(OH)₂D₃ is often used for the analysis of both D2 and D3 forms).

-

Zinc sulfate solution (0.2 M)

-

Methanol

-

Hexane

-

Methyl tert-butyl ether (MTBE)

-

DMEQ-TAD derivatizing agent

-

Ethyl acetate

-

Ethanol

-

Reconstitution solution (e.g., 60:40 v/v methanol/water)

-

-

Procedure:

-

To 100 µL of serum in a microcentrifuge tube, add the internal standard solution.

-

Add 200 µL of water and vortex.

-

Add 150 µL of 0.2 M zinc sulfate and vortex.

-

Add 450 µL of methanol to precipitate proteins and vortex thoroughly.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding 700 µL of hexane and 700 µL of MTBE. Vortex to mix.

-

Transfer the upper organic layer to a new tube and dry under a stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate and incubate at room temperature for 30-60 minutes in the dark. A second addition of the derivatizing agent may improve efficiency.

-

Add 40 µL of ethanol, then dry the derivatized extract under nitrogen.

-

Reconstitute the final residue in a suitable volume (e.g., 60 µL) of the reconstitution solution for LC-MS/MS analysis.

-

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 or Phenyl-Hexyl column is typically used for the separation of vitamin D metabolites.

-

Mobile Phase A: Water with a small amount of formic acid or ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with a small amount of formic acid or ammonium formate.

-

Gradient: A gradient elution is employed to separate the analytes from matrix components.

-

Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization: Positive ion electrospray ionization (ESI) is commonly used, especially after derivatization.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for 24,25(OH)₂D₂. While literature predominantly provides transitions for the D3 form, the principles of fragmentation are similar. The protonated molecule [M+H]⁺ of the DMEQ-TAD derivative of 24,25(OH)₂D₂ would be the precursor ion. A common fragment ion corresponding to the derivatized A-ring is often used as the product ion.

-

Workflow Diagram

Caption: Experimental workflow for 24,25(OH)₂D₂ quantification.

Quantitative Data

The following tables summarize typical validation parameters for LC-MS/MS methods for vitamin D metabolites. It is important to note that most of the detailed published data pertains to 24,25(OH)₂D₃. Researchers should validate their methods specifically for 24,25(OH)₂D₂.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Performance for Vitamin D Metabolites |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Precision (CV%) | < 15% |

| Accuracy (% Bias) | ± 15% |

Table 2: Example MRM Transitions for Derivatized Vitamin D Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| 24,25(OH)₂D₃-DMEQ-TAD | 762.6 | 468.3 | Published data |

| 24,25(OH)₂D₂-DMEQ-TAD | To be determined | To be determined | Expected to be different from the D3 form due to the difference in the side chain. |

| d₆-24,25(OH)₂D₃-DMEQ-TAD (IS) | 768.6 | 474.3 | Example for internal standard |

Researchers must determine the optimal MRM transitions for 24,25(OH)₂D₂ and its corresponding internal standard through infusion experiments.

Vitamin D Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathway of Vitamin D, indicating the position of 24,25-dihydroxyvitamin D₂.

Caption: Simplified Vitamin D metabolic pathway.

References

Application Notes and Protocols for the Chemical Synthesis of 24,25-Dihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vitamin D2 (ergocalciferol) is a crucial nutrient primarily derived from fungal and plant sources. Its metabolism in the body leads to various hydroxylated forms, with 24,25-dihydroxyvitamin D2 being one of the key metabolites. While historically considered an inactive catabolite, recent studies on its analogue, 24,25-dihydroxyvitamin D3, suggest potential biological activities, including roles in pro-inflammatory signaling.[1] The chemical synthesis of 24,25-dihydroxyvitamin D2 is essential for obtaining pure standards for analytical studies, biological assays, and further investigation into its physiological functions.

This document outlines a synthetic route starting from the readily available plant sterol, ergosterol. The proposed pathway involves the formation of 24-hydroxyergosterol, followed by photochemical and thermal isomerization to 24-hydroxyvitamin D2, and subsequent hydroxylation to yield the final product.

Chemical Synthesis Pathway

The synthesis of 24,25-dihydroxyvitamin D2 from ergosterol is a multi-step process. A proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 24,25-Dihydroxyvitamin D2.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of vitamin D analogues.[2][3]

Step 1: Synthesis of 24-Hydroxyergosterol from Ergosterol

The conversion of ergosterol to 24-hydroxyergosterol is a multi-step process as outlined in U.S. Patent 6,143,910.[2] This involves:

-

Acetylation of the 3β-hydroxyl group of ergosterol.

-

Ozonolysis of the C22-C23 double bond to yield an aldehyde.

-

Reaction of the aldehyde with a suitable keto-compound to form a 24-enone.

-

Conversion of the enone to the 24-methyl, 3β,24-dihydroxy adduct.

-

Deprotection to yield 24-hydroxyergosterol.

Protocol: A detailed, step-by-step protocol for this conversion is highly specific and can be found in the cited patent literature.[2]

Step 2: Photochemical and Thermal Conversion to 24-Hydroxyvitamin D2

This step involves the UV irradiation of 24-hydroxyergosterol to form pre-vitamin D2, followed by thermal isomerization.

Protocol:

-

Dissolve 24-hydroxyergosterol in a suitable solvent such as ethanol (e.g., 1 g in 200 mL).

-

Irradiate the solution with a low-pressure mercury lamp at a controlled temperature (e.g., 0-10 °C). The reaction progress should be monitored by UV spectroscopy or HPLC.

-

Once the desired conversion to pre-vitamin D2 is achieved, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a high-boiling point solvent (e.g., ethanol or isooctane) and heated (e.g., 60-80 °C) to facilitate the thermal isomerization to 24-hydroxyvitamin D2.

-

The product is then purified using column chromatography.

Step 3: 25-Hydroxylation to form 24,25-Dihydroxyvitamin D2

A specific chemical protocol for the 25-hydroxylation of 24-hydroxyvitamin D2 is not well-documented in the literature. However, a plausible approach would involve a multi-step sequence to introduce a hydroxyl group at the tertiary C25 position. One possible route is through the formation of a terminal alkene followed by hydroboration-oxidation or epoxidation and subsequent reduction.

Proposed Protocol:

-

Protection of existing hydroxyl groups: The 3β- and 24-hydroxyl groups of 24-hydroxyvitamin D2 are protected using a suitable protecting group (e.g., as silyl ethers).

-

Introduction of a terminal double bond: The protected intermediate is then subjected to a reaction sequence to introduce a double bond at the C25-C26 position. This could potentially be achieved through a sequence of dehydration or elimination reactions.

-

Hydroxylation of the terminal alkene: The resulting alkene can be hydroxylated using standard organic chemistry methods such as hydroboration-oxidation to yield the primary alcohol at C26, or through epoxidation followed by ring-opening to potentially yield the tertiary alcohol at C25.

-

Deprotection: Removal of the protecting groups to yield 24,25-dihydroxyvitamin D2.

-

Purification: The final product is purified by HPLC.

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Yields

| Step | Starting Material | Key Reagents/Conditions | Product | Typical Yield (%) | Reference |

| 1. Conversion to 24-Hydroxyergosterol | Ergosterol | Multi-step | 24-Hydroxyergosterol | Not specified | |

| 2. Photochemical and Thermal Conversion | 24-Hydroxyergosterol | UV irradiation, heat | 24-Hydroxyvitamin D2 | Not specified | |

| 3. 25-Hydroxylation | 24-Hydroxyvitamin D2 | Proposed multi-step | 24,25-Dihydroxyvitamin D2 | Not specified | - |

Table 2: Characterization Data for Vitamin D Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | UV λmax (Ethanol) (nm) | Mass Spectrometry (m/z) | Reference |

| 25-Hydroxyvitamin D2 | C28H44O2 | 412.65 | ~265 | 412 [M]+ | |

| 24,25-Dihydroxyvitamin D3 | C27H44O3 | 416.64 | ~265 | [M+H]+ at 762.6 (derivatized) | |

| 24,25-Dihydroxyvitamin D2 | C28H44O3 | 428.65 | ~265 | Expected: 428 [M]+ | (Predicted) |

Purification and Characterization

High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of vitamin D metabolites.

Typical HPLC Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: UV detector at ~265 nm.

-

Flow Rate: 1-2 mL/min.

Mass Spectrometry: LC-MS/MS is a powerful tool for the sensitive and specific quantification of vitamin D metabolites. Derivatization is often employed to improve ionization efficiency.

Signaling Pathway of 24,25-Dihydroxyvitamin D3

While the precise signaling pathway of 24,25-dihydroxyvitamin D2 is not fully elucidated, studies on its D3 analogue suggest a potential role in pro-inflammatory signaling in hepatocytes.

References

- 1. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6143910A - Methods for preparation and use of 1α, 24(S) -dihydroxy vitamin D2 - Google Patents [patents.google.com]

- 3. Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for 24,25-Dihydroxyvitamin D2 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant metabolite of Vitamin D2, has long been a subject of scientific inquiry, with its role debated as either an inactive catabolite or a biologically active hormone.[1] It is formed from 25-hydroxyvitamin D (25(OH)D) through the action of the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase).[2] While the most biologically active form of vitamin D is considered to be 1,25-dihydroxyvitamin D (1,25(OH)₂D), emerging evidence suggests that 24,25(OH)₂D possesses unique biological functions, particularly in bone formation, cartilage health, and the regulation of cell proliferation and differentiation.[3]

These application notes provide a comprehensive overview of the use of 24,25-Dihydroxyvitamin D2 in cell culture experiments, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Data Presentation

The following tables summarize the quantitative data from various cell culture experiments investigating the effects of 24,25-dihydroxyvitamin D. Note that many studies use the D3 form (24R,25-dihydroxyvitamin D3), which is expected to have similar biological activities to the D2 form in many systems.

Table 1: Effects of 24,25-Dihydroxyvitamin D on Cell Proliferation and Differentiation

| Cell Line | Concentration | Duration | Effect | Reference |

| Human Mesenchymal Stem Cells (hMSCs) | Not Specified | Not Specified | Inhibited proliferation, promoted osteoblastic differentiation. | [3] |

| Human Leukemia (HL-60) | 10⁻¹⁰ - 10⁻⁷ M | 1 - 4 days | Induced differentiation into monocyte-macrophage-like cells. | [4] |

| Rat Osteosarcoma (ROS 17/2.8) | 10⁻¹⁰ - 10⁻⁷ M | Not Specified | Enhanced the expression of Vitamin D Receptors (VDR). | |

| Caco-2 | 10⁻⁸ M - 10⁻⁷ M | 6 - 16+ hours | Induced 24-hydroxylase activity. | |

| Human Peritoneal Macrophages (HPM) | Not Specified | Not Specified | Reduced TNF-α secretion by 60%. |

Table 2: Effects of 24,25-Dihydroxyvitamin D on Gene and Protein Expression

| Cell Line | Concentration | Duration | Target | Regulation | Reference |

| HepG2 | 50 nM | 1 - 3 hours | PPARα | Decreased expression | |

| HepG2 | 50 nM | 1 - 3 hours | RXRα | Decreased expression | |

| HepG2 | 50 nM | 1 - 3 hours | PKCα | Induced activation | |

| HepG2 | 50 nM | 1 - 3 hours | JNK1 | Induced activity | |

| HepG2 | 50 nM | 1 - 3 hours | ERK1/2 | Induced activity | |

| HepG2 | 50 nM | Not Specified | IL-1β, IL-6, IL-8 | Increased expression | |

| hMSCs | Not Specified | Not Specified | CYP27B1 (1α-hydroxylase) | Decreased expression | |

| hMSCs | Not Specified | Not Specified | VDR | Decreased expression | |

| Rat Osteosarcoma (ROS 17/2.8) | Not Specified | Not Specified | VDR | Enhanced expression | |

| Human Peritoneal Macrophages (HPM) | Not Specified | Not Specified | NF-κB p65 (nuclear) | Decreased levels | |

| Human Peritoneal Macrophages (HPM) | Not Specified | Not Specified | NF-κB p65 (cytosol) | Increased levels | |

| Human Peritoneal Macrophages (HPM) | Not Specified | Not Specified | IκBα | Increased mRNA and protein levels |

Experimental Protocols